3-Fluoro-α-methyl-4-(5-ethyl-2-thiazolyl)benzeneacetic acid 3-Fluoro-α-methyl-4-(5-ethyl-2-thiazolyl)benzeneacetic acid
Brand Name: Vulcanchem
CAS No.: 138568-75-9
VCID: VC0145203
InChI: InChI=1S/C14H14FNO2S/c1-3-10-7-16-13(19-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18)
SMILES: CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F
Molecular Formula: C14H14FNO2S
Molecular Weight: 279.33 g/mol

3-Fluoro-α-methyl-4-(5-ethyl-2-thiazolyl)benzeneacetic acid

CAS No.: 138568-75-9

Main Products

VCID: VC0145203

Molecular Formula: C14H14FNO2S

Molecular Weight: 279.33 g/mol

3-Fluoro-α-methyl-4-(5-ethyl-2-thiazolyl)benzeneacetic acid - 138568-75-9

CAS No. 138568-75-9
Product Name 3-Fluoro-α-methyl-4-(5-ethyl-2-thiazolyl)benzeneacetic acid
Molecular Formula C14H14FNO2S
Molecular Weight 279.33 g/mol
IUPAC Name 2-[4-(5-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid
Standard InChI InChI=1S/C14H14FNO2S/c1-3-10-7-16-13(19-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18)
Standard InChIKey HQAZLURUNXFHKX-UHFFFAOYSA-N
SMILES CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F
Canonical SMILES CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F
PubChem Compound 15163948
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator